

Application Note: Accurate Measurement of Ivacaftor using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Ivacaftor-d18	
Cat. No.:	B15140684	Get Quote

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Introduction

Ivacaftor is a cornerstone therapy for cystic fibrosis (CF) patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, Ivacaftor facilitates the opening of the CFTR channel, leading to improved ion and water transport across cell membranes. Given its therapeutic significance and the potential for drugdrug interactions, accurate monitoring of Ivacaftor plasma concentrations is crucial for optimizing patient dosing, ensuring efficacy, and minimizing adverse effects.[1][2]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. This method utilizes a stable isotope-labeled internal standard (SIL-IS) of the analyte, which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of any analyte loss during extraction and ionization variability in the mass spectrometer. This results in a highly reliable and robust quantification of the target analyte.[3][4]

This application note provides a detailed protocol for the accurate measurement of Ivacaftor in human plasma or serum using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



Experimental Workflow



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Figure 1: Experimental workflow for Ivacaftor measurement by IDMS.

Experimental Protocols Materials and Reagents

- · Ivacaftor analytical standard
- Ivacaftor-d9 (stable isotope-labeled internal standard)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Human plasma or serum (drug-free for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions: Prepare independent stock solutions of Ivacaftor and Ivacaftor-d9 in methanol at a concentration of 1 mg/mL.[5][6]
- Working Solutions: Prepare working solutions by diluting the stock solutions in methanol to appropriate concentrations for spiking into plasma.
- Calibration Standards: A calibration curve is constructed by spiking drug-free plasma with known concentrations of Ivacaftor. A typical calibration range is 0.01 to 20 μg/mL.[1][7][8]



 Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[5]

Sample Preparation: Protein Precipitation

- To a 50 μL aliquot of plasma or serum sample (calibrator, QC, or unknown), add a known amount of Ivacaftor-d9 internal standard working solution.[1][6]
- Add 200 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.[6][9]
- Vortex the mixture vigorously for 10 seconds.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
- Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.



Parameter	Typical Value	
LC System	UHPLC system	
Column	C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 μm)[7][9]	
Mobile Phase A	0.1% formic acid in water[9]	
Mobile Phase B	Acetonitrile with 0.1% formic acid[9]	
Flow Rate	0.5 mL/min[7]	
Injection Volume	1-5 μL[1][9]	
Gradient Elution	A gradient is typically used, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute Ivacaftor. A total run time is typically around 5-6 minutes.[7][10]	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)[11]	
MRM Transitions	Monitor the precursor to product ion transitions for both Ivacaftor and its stable isotope-labeled internal standard. For Ivacaftor, a common transition is m/z 393.2 -> 188.1.[12] The transition for the SIL-IS will be shifted by its mass difference.	

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Method Validation Parameters



Parameter	Typical Acceptance Criteria		
Linearity (R²)	>0.99[7][8]		
Lower Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV). Typically around 0.01 μg/mL.[1][7]		
Accuracy	Within ±15% of the nominal concentration (±20% for LLOQ).[1][2]		
Precision (CV%)	≤15% (≤20% for LLOQ) for both intra-day and inter-day measurements.[1][2]		
Matrix Effect	Assessed to ensure that components in the plasma do not interfere with the ionization of the analyte. The method should compensate for matrix effects.[3][4]		
Recovery	Consistent and reproducible recovery of the analyte from the biological matrix.[3][4]		
Stability	Analyte stability should be evaluated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[1][7]		

Example Quantitative Data Summary

- Analyte	Linearity Range (µg/mL)	LLOQ (μg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Ivacaftor	0.01 - 20	0.01	≤ 8.3%	≤ 8.3%	93.0 - 107.0%

Note: The values in this table are representative and are based on published data.[3]

Conclusion







This application note provides a comprehensive and robust protocol for the accurate quantification of Ivacaftor in human plasma or serum using isotope dilution mass spectrometry. The described method, which involves a simple protein precipitation step followed by rapid LC-MS/MS analysis, is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for researchers and clinicians in the field of cystic fibrosis.

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